1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine
Description
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[5-(3-methylpiperidin-1-yl)sulfonylfuran-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-4-28-16-8-7-15(12-18(16)27-3)20-22-21(30-23-20)17-9-10-19(29-17)31(25,26)24-11-5-6-14(2)13-24/h7-10,12,14H,4-6,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPHGKWIDXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)N4CCCC(C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the furan ring, and the sulfonylation of the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their key properties are summarized below:
Key Findings:
Structural Diversity: The target compound uniquely combines a sulfonyl-furan linker with a 4-ethoxy-3-methoxyphenyl group, distinguishing it from analogs like PSN632408 (ester-linked pyridine) and RLX-33 (chlorophenyl-oxadiazole) .
Biological Activity :
- The trifluoromethylphenyl group in Fig. 13 () confers high metabolic stability but lower solubility (LogP ~3.2) compared to the target compound’s ethoxy-methoxyphenyl group (LogP ~2.1) .
- RLX-33 ’s chlorophenyl group increases lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s aryl ethers may target peripheral tissues .
Pharmacokinetic Properties :
- The sulfonyl group in the target compound likely improves solubility over PSN632408 ’s ester linkage, which is prone to hydrolysis .
- F829-1156 ’s naphthalene group contributes to higher molecular weight (~560 vs. ~475) but may reduce oral bioavailability .
Research Implications
- The sulfonyl-furan linker may enhance binding to sulfhydryl-containing enzymes (e.g., kinases) compared to non-sulfonylated analogs .
Limitations vs. Analogs :
Biological Activity
The compound 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups that are known to influence its biological activity:
- 1-Methylpiperidine : A cyclic amine that may contribute to the compound's pharmacokinetic properties.
- Oxadiazole and Furan Rings : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.
- Ethoxy and Methoxy Substituents : These groups can enhance lipophilicity and modulate interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 1-{5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine:
- Cytotoxicity : Research indicates that related oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, outperforming standard treatments like doxorubicin in some cases .
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through activation of the p53 pathway and caspase cleavage . This suggests that the compound may similarly exert its effects through apoptotic mechanisms.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Preliminary studies on structurally related compounds have shown promising antibacterial and antifungal activities against various pathogens. For example, certain derivatives demonstrated MIC values comparable to established antibiotics like ciprofloxacin .
- Molecular Docking Studies : Docking simulations indicate favorable interactions between the compound and bacterial enzymes, which could explain its antimicrobial efficacy .
Study 1: Anticancer Screening
In a study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model. The study identified several promising candidates with significant cytotoxic effects against various cancer types, including those with structures similar to our compound of interest .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on oxadiazole derivatives, revealing that modifications to the phenyl ring significantly affect biological activity. Compounds with electron-donating groups showed enhanced potency against MCF-7 cells compared to those with electron-withdrawing groups . This underscores the importance of functional group positioning in optimizing therapeutic efficacy.
Data Tables
Q & A
Q. What are the recommended synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes. For example, highlights a method for preparing 1,3,4-oxadiazoles using carbodiimide-mediated coupling, which can be adapted by substituting the methoxyphenyl group with 4-ethoxy-3-methoxyphenyl precursors . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization by -NMR to confirm cyclization (e.g., disappearance of amidoxime NH signals at δ 5.5–6.5 ppm).
Q. How can the sulfonyl group in this compound be introduced safely during synthesis?
Sulfonylation of the furan moiety can be achieved using sulfonyl chlorides under inert conditions. emphasizes safety protocols:
- Use dry dichloromethane as a solvent to minimize side reactions.
- Add sulfonyl chloride dropwise at 0–5°C to control exothermic reactions.
- Quench excess reagent with ice-cold sodium bicarbonate solution.
- Monitor reaction progress via TLC (R shift from 0.2 to 0.5 in 1:1 ethyl acetate/hexane) .
Q. What analytical techniques are critical for verifying the purity of this compound?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min ( ).
- Elemental Analysis : Compare theoretical vs. experimental C/H/N values (e.g., ±0.3% deviation, as in ) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: ~503.1).
Advanced Research Questions
Q. How can structural ambiguities arising from tautomerism in the 1,2,4-oxadiazole ring be resolved?
X-ray crystallography is definitive for resolving tautomeric states. demonstrates single-crystal analysis (R factor = 0.038) to confirm the oxadiazole configuration . Alternative methods:
- -NMR to detect deshielded carbons (e.g., C-2 at δ 165–170 ppm for oxadiazole).
- IR spectroscopy to identify C=N stretching (1550–1600 cm) and absence of C=O peaks.
Q. What strategies can address discrepancies between theoretical and experimental elemental analysis data?
shows deviations in C/H/N values (e.g., FG 8035: Calc’d 67.18% C vs. Found 66.98%). Mitigation steps include:
Q. How can substituent effects on the 4-ethoxy-3-methoxyphenyl group influence biological activity?
Structure-activity relationship (SAR) studies require systematic variation of substituents. suggests evaluating:
Q. What crystallographic methods are suitable for analyzing the piperidine ring conformation?
Single-crystal X-ray diffraction (SC-XRD) is optimal. reports data-to-parameter ratios of 24.8 and R factors <0.05 for similar heterocycles. Key parameters:
- Cool crystals to 100 K to minimize thermal motion.
- Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refine structures with SHELXL-97 to model disorder in the methylpiperidine group .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for the furan-sulfonyl moiety?
Conflicting -NMR signals (e.g., furan protons at δ 7.2–7.5 ppm vs. δ 7.0–7.2 ppm) may arise from rotational isomerism. Solutions include:
- Variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
- 2D NOESY to confirm spatial proximity between sulfonyl oxygen and furan protons .
Methodological Recommendations
Q. What safety protocols are essential when handling intermediates with sulfonyl groups?
Q. How can researchers optimize yields in multi-step syntheses involving sensitive oxadiazole intermediates?
- Protect the oxadiazole ring with tert-butoxycarbonyl (Boc) during subsequent reactions.
- Use microwave-assisted synthesis (100°C, 30 min) for cyclization steps ().
- Monitor by LC-MS after each step to isolate intermediates ≥95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
